molecular formula C19H22N2O3S B2933167 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-phenylpropanamide CAS No. 899731-62-5

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2933167
CAS No.: 899731-62-5
M. Wt: 358.46
InChI Key: BIKCWNSOAUCMAV-UHFFFAOYSA-N
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Description

N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-phenylpropanamide is a sulfonamide-containing phenylpropanamide derivative. Its structure features a central 3-phenylpropanamide backbone linked to a para-substituted phenyl ring bearing a 1,2-thiazinan-2-yl group with a sulfone moiety.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(13-8-16-6-2-1-3-7-16)20-17-9-11-18(12-10-17)21-14-4-5-15-25(21,23)24/h1-3,6-7,9-12H,4-5,8,13-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKCWNSOAUCMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-phenylpropanamide typically involves the reaction of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline with 3-phenylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The thiazinane ring can interact with enzymes or receptors, modulating their activity. The phenyl and propanamide groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Compound Name Substituent Features Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 1,2-Thiazinan-2-yl (sulfone), phenylpropanamide 456.5 N/A N/A Sulfone, amide, aromatic rings
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-3-phenylpropanamide (3h) Benzyloxy, aminothiazole N/A 192–193 71 Amide, thiazole, benzyl ether
N-(4-(Benzyloxy)-3-(2-bromoacetyl)phenyl)-3-phenylpropanamide (12h) Bromoacetyl, benzyloxy N/A 153–155 72 Bromoacetyl, amide, ether
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Benzimidazole, diphenylpropanamide 417.5 N/A N/A Benzimidazole, diphenyl
N-(2-(2-(Dimethylamino)ethoxy)phenyl)-3-phenylpropanamide (10d) Dimethylaminoethoxy 313.19 N/A 63.3 Tertiary amine, ether

Key Observations:

Bioactive Substituents: Compound 3h incorporates an aminothiazole group, a motif known for antimicrobial activity. Its higher melting point (192–193°C) compared to 12h (153–155°C) suggests stronger intermolecular forces due to hydrogen bonding from the thiazole and amide groups . The target compound’s sulfone group (1,2-thiazinan-2-yl) may enhance metabolic stability compared to ether or ester-containing analogs like 10d or 12h, which are more prone to hydrolysis .

Aromatic vs. Its higher molecular weight (417.5 g/mol) and XLogP3 (5.8) indicate greater lipophilicity compared to the target compound (456.5 g/mol, XLogP3 unavailable) .

Bromoacetyl derivative 12h (72% yield) highlights the feasibility of introducing electrophilic groups at the phenyl ring .

Research Findings and Functional Insights

Table 2: Spectral and Analytical Data Highlights

Compound 1H-NMR Features IR Peaks (cm⁻¹) HRMS (ESI)
Target Compound δ 2.67 (t, CH₂), 3.06 (t, CH₂), aromatic signals (δ 7.02–7.36) Not reported Not reported
3h Aromatic signals (δ 6.8–7.5), amide NH (δ ~9.4) 1668 (C=O), 1598 (C=N) Consistent with calculated values
10d δ 2.27 (s, NCH₃), 4.14 (t, OCH₂), aromatic signals (δ 6.98–8.05) 3421 (N-H), 1668 (C=O) 313.1914 [M+H]+

Key Trends:

  • Amide Bond Stability : All compounds show strong IR absorption near 1668 cm⁻¹, confirming the presence of stable amide bonds .
  • Aromatic Interactions : The target compound’s 1H-NMR signals (δ 7.02–7.36) align with analogs, suggesting similar electronic environments for the phenylpropanamide core .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a thiazinan ring and a sulfonamide group , which are known to enhance biological activity. The molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, and the molecular weight is approximately 358.45 g/mol . Its unique structure allows for various interactions with biological targets, including enzymes and receptors.

Property Value
Molecular FormulaC19H22N2O3SC_{19}H_{22}N_{2}O_{3}S
Molecular Weight358.45 g/mol
Structural FeaturesThiazinan ring, sulfonamide

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazinan Ring : This is achieved through cyclization reactions starting from thiophene derivatives.
  • Introduction of the Phenyl Group : This involves nucleophilic substitution reactions with appropriate phenyl derivatives.
  • Final Coupling : The final product is obtained by coupling with 3-phenylpropanamide under basic conditions.

The reaction conditions often require the use of solvents such as dichloromethane or chloroform and bases like triethylamine for effective synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors, leading to various therapeutic effects. For example, compounds with similar structures have been shown to exhibit anti-inflammatory, antibacterial, and anticancer properties .

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that derivatives of sulfonamide compounds can inhibit cancer cell proliferation by targeting specific signaling pathways. A study demonstrated that related compounds effectively induced apoptosis in cancer cell lines .
  • Antimicrobial Properties : The sulfonamide group in this compound has been associated with antimicrobial activity against various pathogens. Studies have shown that similar compounds exhibit significant inhibition against bacterial growth .
  • Enzyme Inhibition : Specific investigations into enzyme interactions have revealed that this compound may inhibit carbonic anhydrase, influencing physiological pH levels and potentially leading to therapeutic benefits in conditions like glaucoma .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound Name Key Features Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamideContains thiazolidin structureAntimicrobial and anticancer
4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrileFluorobenzonitrile moietyPotential enzyme inhibitor

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